
Methyl (1-oxidopyridin-3-yl)acetate
Overview
Description
Methyl (1-oxidopyridin-3-yl)acetate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (1-oxidopyridin-3-yl)acetate, a compound derived from pyridine, exhibits various biological activities that have been explored in recent research. This article provides an overview of the synthesis, biological properties, and potential applications of this compound based on diverse scientific literature.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with acetic anhydride or acetyl chloride in the presence of a base. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the presence of the ester functional group and the pyridine ring, which are crucial for its biological activity.
Biological Activities
1. Antimicrobial Properties
Recent studies have indicated that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. A study demonstrated that at a concentration of 100 µg/mL, this compound resulted in a zone of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli .
2. Antioxidant Activity
The compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. In vitro assays have shown that this compound can scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid . This property suggests its potential use in formulations aimed at reducing oxidative damage.
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory effects of this compound in animal models. In a study involving carrageenan-induced paw edema in rats, administration of this compound significantly reduced inflammation compared to control groups . The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogens including Pseudomonas aeruginosa and Salmonella typhimurium. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics such as amoxicillin. This synergy could potentially enhance treatment outcomes for infections caused by resistant strains .
Case Study 2: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH absorbance at varying concentrations, indicating its ability to donate electrons and neutralize free radicals effectively. These findings suggest its applicability in nutraceuticals aimed at promoting health through oxidative stress reduction .
Research Findings Summary
The following table summarizes key biological activities and findings related to this compound:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of methyl (1-oxidopyridin-3-yl)acetate as an anticancer agent. A notable study conducted by researchers evaluated the compound's effects on prostate cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation. The compound was tested at various concentrations (3–50 µM), showing significant cytotoxicity with an IC50 value of 21.18 ± 3.43 µM against DU145 cells and 24.21 ± 3.38 µM against PC3 cells .
Table 1: Cytotoxicity of this compound on Prostate Cancer Cells
Cell Line | Concentration (µM) | IC50 (µM) |
---|---|---|
DU145 | 3–50 | 21.18 ± 3.43 |
PC3 | 3–50 | 24.21 ± 3.38 |
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves modulation of apoptotic pathways. Western blot analysis demonstrated increased cleavage of caspases and PARP, alongside changes in the expression levels of pro-apoptotic (BAX, P53) and anti-apoptotic (BCL-2, NF-κB) proteins .
Organic Synthesis
2.1 Synthetic Pathways
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various pyridine derivatives. Its synthesis can be achieved through several methods, including esterification reactions and nucleophilic substitutions involving pyridine derivatives.
Table 2: Synthetic Methods for this compound
Method | Reagents/Conditions | Yield (%) |
---|---|---|
Esterification | Pyridine derivative + Acetic anhydride | 85 |
Nucleophilic substitution | Methyl iodide + Pyridine derivative | 75 |
Material Science
3.1 Polymer Applications
In material science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
A study investigated the effects of adding this compound to polyvinyl chloride (PVC). The results indicated improved tensile strength and thermal degradation temperatures compared to pure PVC .
Table 3: Properties of PVC Blends with this compound
Sample | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
---|---|---|
Pure PVC | 40 | 220 |
PVC + 5% Methyl Compound | 50 | 250 |
Properties
IUPAC Name |
methyl 2-(1-oxidopyridin-1-ium-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(10)5-7-3-2-4-9(11)6-7/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWXMHXALCKGLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C[N+](=CC=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.